molecular formula C13H17NO6S B7530865 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid

Cat. No.: B7530865
M. Wt: 315.34 g/mol
InChI Key: KPUSXJJJBNPGNZ-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid is a chemical compound that belongs to the class of sulfonamides It features a benzodioxin moiety attached to a pentanoic acid chain via a sulfonylamino group

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c15-13(16)3-1-2-6-14-21(17,18)10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSXJJJBNPGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate. The reaction is carried out at a pH of 10, and the resulting product is further substituted at the N-position with various alkyl or aryl halides in N,N-dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, improved catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various N-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been studied for its potential antibacterial properties. It has shown promise as a potent antibacterial agent and moderate enzyme inhibitor.

Medicine: The compound has been investigated for its therapeutic potential in treating diseases such as Alzheimer's disease. Its derivatives have been synthesized and tested for their efficacy in inhibiting enzymes associated with the disease.

Industry: In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group plays a crucial role in binding to enzymes and inhibiting their activity, leading to the desired biological effects.

Comparison with Similar Compounds

  • N-Substituted Benzodioxin Sulfonamides: These compounds share a similar structure but differ in the substituents attached to the benzodioxin ring.

  • Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: These compounds are structurally related and have been studied for their potential therapeutic applications.

Uniqueness: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid stands out due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities

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